molecular formula C13H15N3O B2720714 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol CAS No. 1469144-95-3

1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol

Cat. No.: B2720714
CAS No.: 1469144-95-3
M. Wt: 229.283
InChI Key: BSPIIDXJDVMEME-UHFFFAOYSA-N
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Description

1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring attached to a phthalazine moiety

Preparation Methods

The synthesis of 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the attachment of the phthalazine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or phthalazine rings are replaced by other substituents. Common reagents for these reactions include halides and nucleophiles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has focused on its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activity.

    Phthalazine derivatives: Compounds with the phthalazine moiety may have comparable properties and applications.

    1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol: This compound is structurally similar but features a piperidine ring instead of a pyrrolidine ring, leading to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and phthalazine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphthalazin-1-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-11-4-2-3-5-12(11)13(15-14-9)16-7-6-10(17)8-16/h2-5,10,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPIIDXJDVMEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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